molecular formula C22H27N5O3S B2968014 2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide CAS No. 896312-62-2

2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide

Cat. No. B2968014
CAS RN: 896312-62-2
M. Wt: 441.55
InChI Key: YCZJBHJXKAAARV-UHFFFAOYSA-N
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Description

The compound contains several functional groups, including a pyrrole ring, a triazole ring, a sulfanyl group, and an acetamide group. Pyrrole is a five-membered aromatic heterocycle, like furan and thiophene, with a nitrogen atom . Triazole refers to either one of a pair of isomeric chemical compounds with molecular formula C2H3N3, having a five-membered ring of two carbon atoms and three nitrogen atoms .


Chemical Reactions Analysis

The reactivity of a compound is determined by its functional groups. For example, the pyrrole ring in the compound is electron-rich and can undergo electrophilic substitution reactions .

Scientific Research Applications

Synthesis and Biological Activity

  • Antimicrobial and Antitumor Activity

    Compounds with triazole, pyrrole, and acetamide groups have been synthesized and evaluated for their biological activities. For instance, derivatives of 1,2,4-triazol have shown significant anti-exudative, antimicrobial, and antitumor properties. These compounds are synthesized through various chemical reactions and their biological activities are assessed through in vitro and in vivo models (Chalenko et al., 2019; Albratty et al., 2017).

  • Antiviral and Virucidal Activity

    Research has also focused on the synthesis of acetamide derivatives, including those with triazole motifs, for assessing their potential against viruses. Some derivatives have demonstrated the ability to reduce viral replication, showcasing their potential in antiviral research (Wujec et al., 2011).

Chemical Synthesis and Characterization

  • Heterocyclic Compound Synthesis: The synthesis of heterocyclic compounds incorporating triazole, pyridine, and acetamide groups involves various chemical strategies. These compounds have been synthesized for potential applications in medicinal chemistry and as intermediates in organic synthesis. Techniques such as 1H NMR, IR spectroscopy, and mass spectrometry are employed for their structural elucidation (Darwish et al., 2014).

Future Directions

Future research could involve synthesizing the compound and studying its properties and potential applications. For example, many pyrrole-containing compounds have biological activity and are used in medicinal chemistry .

properties

IUPAC Name

2-[(5-cyclohexyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O3S/c1-29-18-11-10-17(14-19(18)30-2)23-20(28)15-31-22-25-24-21(16-8-4-3-5-9-16)27(22)26-12-6-7-13-26/h6-7,10-14,16H,3-5,8-9,15H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCZJBHJXKAAARV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4CCCCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide

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